1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)14-8-6-13(7-9-14)17-11-10-15(16-17)12-4-2-1-3-5-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJJUNIPGWBDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
Common Synthetic Pathways for Substituted Pyrazoles
Substituted pyrazoles are commonly synthesized through several established routes. The classical and most frequent method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. ijcmas.com An alternative and widely used pathway involves the reaction of α,β-unsaturated ketones, known as chalcones, with hydrazines. researchgate.netijcmas.com This reaction typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole (B372694). researchgate.net Other methods include [3+2] cycloaddition reactions involving diazo compounds and alkynes. tandfonline.com
Specific Synthesis of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole
A specific method for the synthesis of this compound involves a two-step process starting from a chalcone (B49325).
Formation of the Pyrazoline Precursor : The first step is the reaction of a suitable chalcone with 4-nitrophenylhydrazine (B89600) to form the corresponding 4,5-dihydropyrazole (pyrazoline). Specifically, 1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is synthesized via the cyclization of a chalcone with 4-nitrophenylhydrazine. ijcmas.comuned.esacs.org
Oxidation to the Pyrazole : The second step is the aromatization of the pyrazoline ring. The intermediate, 1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, is oxidized to yield the final product, this compound. uned.esacs.org Various oxidizing agents can be employed for this conversion. acs.org
Purification and Crystallization Techniques
Following synthesis, crude pyrazole derivatives are typically purified using standard laboratory techniques. Recrystallization from an appropriate solvent, such as ethanol, is a common method to obtain a purified solid product. ijcmas.com For more challenging separations or to obtain highly pure material, column chromatography using silica (B1680970) gel as the stationary phase is frequently employed. rsc.org The completion of the reaction and the purity of the product are often monitored by thin-layer chromatography (TLC). tandfonline.com
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer a comprehensive view of the proton and carbon environments and their correlations.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Conformational Analysis and Inter-proton Distances
Multi-dimensional NMR techniques are instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and in understanding the spatial arrangement of the atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the phenyl and pyrazole (B372694) rings. sdsu.edu For instance, the characteristic coupling patterns of the aromatic protons in both the 4-nitrophenyl and the 3-phenyl substituents can be traced, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.eduyoutube.com This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com HMBC is particularly useful for establishing the connectivity between the different fragments of the molecule, such as the link between the pyrazole ring and the two phenyl rings. For example, correlations would be expected between the pyrazole protons and the ipso-carbons of the phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is vital for determining the preferred conformation of the molecule, specifically the relative orientation of the phenyl and nitrophenyl rings with respect to the pyrazole core. The presence or absence of cross-peaks between protons on the different rings can indicate the degree of twisting and the through-space proximity of these groups.
A representative, though generalized, set of NMR data for pyrazole derivatives is presented below. Actual chemical shifts for this compound would require experimental determination.
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| Pyrazole H-4 | ~6.5-7.0 | Pyrazole C-3 | ~140-150 |
| Pyrazole H-5 | ~7.5-8.0 | Pyrazole C-4 | ~105-115 |
| Phenyl H (ortho, meta, para) | ~7.2-7.8 | Pyrazole C-5 | ~125-135 |
| Nitrophenyl H (ortho, meta) | ~7.9-8.4 | Phenyl C (ipso) | ~130-140 |
| Phenyl C (o, m, p) | ~120-130 | ||
| Nitrophenyl C (ipso) | ~145-155 | ||
| Nitrophenyl C (o, m) | ~120-125 | ||
| Nitrophenyl C (para-NO₂) | ~140-150 |
Dynamic NMR Studies for Rotational Barriers or Conformational Exchange
Dynamic NMR (DNMR) studies can provide insights into the rotational barriers around the single bonds connecting the phenyl and nitrophenyl rings to the pyrazole core. researchgate.net By monitoring the NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the protons on the aromatic rings. At low temperatures, the rotation around these bonds may be slow enough on the NMR timescale to give rise to distinct signals for non-equivalent protons. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. From the coalescence temperature and the chemical shift difference, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This information is crucial for understanding the molecule's conformational flexibility.
Vibrational Spectroscopy (Infrared and Raman)
Assignment of Characteristic Vibrational Modes
The IR and Raman spectra of this compound exhibit a series of characteristic bands corresponding to the vibrations of its constituent parts.
Nitro Group (NO₂) Vibrations: The nitro group gives rise to two strong and distinct stretching vibrations. The asymmetric stretching (ν_as(NO₂)) typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching (ν_s(NO₂)) is found between 1300-1370 cm⁻¹.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl and nitrophenyl rings are generally observed above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings appear in the 1400-1600 cm⁻¹ region.
Pyrazole Ring Vibrations: The pyrazole ring itself has a set of characteristic stretching and bending vibrations. The C=N stretching vibration is typically observed in the 1550-1620 cm⁻¹ range. mdpi.com
C-N Stretching: The stretching vibration of the C-N bond connecting the nitrophenyl group to the pyrazole nitrogen is also identifiable. mdpi.com
A table summarizing the expected characteristic vibrational modes is provided below.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| Pyrazole C=N Stretch | 1550 - 1620 | Medium |
| C-N Stretch | 1100 - 1300 | Medium |
| Out-of-plane C-H Bending | 700 - 900 | Strong |
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, weak interactions)
In the solid state, the vibrational frequencies can be influenced by intermolecular interactions. While this compound does not have classical hydrogen bond donors, weak C-H···O and C-H···N interactions between neighboring molecules can occur. These interactions, along with π-π stacking between the aromatic rings, can lead to small shifts in the positions and changes in the shapes of the vibrational bands compared to the solution or gas phase. nih.gov For instance, the C-H stretching and bending modes can be particularly sensitive to such weak hydrogen bonding. Detailed analysis of the IR and Raman spectra, often aided by computational studies, can help to elucidate the nature and strength of these intermolecular forces that dictate the crystal packing. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the spectrum is expected to be dominated by π → π* and n → π* transitions arising from the conjugated system of the pyrazole and the attached phenyl and nitrophenyl rings.
Electronic Transitions and Band Assignments
The electronic spectrum of pyrazole-containing compounds is characterized by absorption bands corresponding to transitions within the aromatic and heterocyclic rings. For pyrazole itself, a characteristic π → π* transition is observed around 203-206 nm. researchgate.net In this compound, the extensive conjugation between the pyrazole core, the phenyl group at the 3-position, and the 4-nitrophenyl group at the 1-position would be expected to shift these absorption bands to longer wavelengths (a bathochromic shift).
Table 1: Predicted UV-Vis Absorption Bands and Electronic Transitions for this compound
| Predicted λ_max (nm) | Transition Type | Associated Chromophore |
| ~200-220 | π → π | Pyrazole ring |
| ~250-350 | π → π | Phenyl, Nitrophenyl, and conjugated system |
| >300 | n → π* | Nitro group |
Note: This table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Solvent Effects on Electronic Spectra
The polarity of the solvent can significantly influence the position of absorption maxima, a phenomenon known as solvatochromism. For π → π* transitions, an increase in solvent polarity typically leads to a red shift (bathochromic shift) as the more polar excited state is stabilized to a greater extent than the ground state. Conversely, for n → π* transitions, increasing solvent polarity usually results in a blue shift (hypsochromic shift). This is because the non-bonding orbitals of the ground state are stabilized by hydrogen bonding with polar solvents, increasing the energy gap for the transition. nist.gov
It is therefore anticipated that the UV-Vis spectrum of this compound would exhibit a noticeable solvatochromic effect. By analyzing the spectral shifts in a range of solvents with varying polarities (e.g., from hexane (B92381) to ethanol), the different electronic transitions could be distinguished.
Mass Spectrometry for Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of the target compound is C₁₅H₁₁N₃O₂.
Table 2: Calculated Exact Mass for this compound
| Molecular Formula | Isotopic Composition | Calculated Exact Mass (Da) |
| C₁₅H₁₁N₃O₂ | ¹²C₁₅¹H₁₁¹⁴N₃¹⁶O₂ | 265.08513 |
Note: This value is calculated based on the most abundant isotopes of each element.
An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the synthesized molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern provides detailed information about the connectivity of the atoms within the molecule. For this compound, fragmentation is likely to occur at the bonds connecting the aromatic rings to the pyrazole core and within the pyrazole ring itself.
Common fragmentation pathways for pyrazole derivatives include the loss of the nitro group (NO₂), the phenyl group (C₆H₅), and the nitrophenyl group. The fragmentation of the pyrazole ring itself can also lead to characteristic ions. A study on the fragmentation of substituted pyrazoles indicated that the loss of NO₂ from a nitrophenyl group is a common initial fragmentation step. researchgate.net
Table 3: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M - NO₂]⁺ | Loss of a nitro group | 219 |
| [M - C₆H₅]⁺ | Loss of the phenyl group | 188 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
| [C₆H₄NO₂]⁺ | Nitrophenyl cation | 122 |
Note: This table presents a simplified prediction of potential fragments. The actual MS/MS spectrum may show a more complex pattern.
X-ray Diffraction Studies of Crystalline Forms
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. While a crystal structure for this compound is not available in the searched literature, a study on the closely related compound, 1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (a pyrazoline), provides valuable predictive insights. uned.esacs.org This study revealed a monoclinic crystal system with the space group P2₁/c. uned.es
Table 4: Predicted Crystallographic Parameters for this compound (based on analogs)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Key Dihedral Angles | Planarity between pyrazole and nitrophenyl rings |
Note: These are predictions based on structurally similar compounds and require experimental verification.
Determination of Molecular Conformation and Bond Geometries in the Solid State
While a single-crystal X-ray diffraction study for the specific compound this compound is not found in the reviewed literature, extensive studies on closely related compounds provide significant insights into its likely molecular conformation and bond geometries.
Computational studies, specifically Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level, have been employed to optimize the geometry of derivatives such as N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline. researchgate.net These theoretical models, along with experimental data from compounds like 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole researchgate.net and 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole tandfonline.comtandfonline.com, allow for a detailed prediction of the structural parameters.
The pyrazole ring itself is expected to be essentially planar. A key conformational feature of this class of compounds is the dihedral angle between the pyrazole ring and the 1-position nitrophenyl ring. In 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, this angle is reported to be 31.38(12)°. researchgate.net This twist is a common feature, arising from the steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrazole ring. The nitro group tends to be coplanar with the benzene (B151609) ring to which it is attached, with a reported O—N—C—C torsion angle of -6.5(3)° in the dimethyl analog. researchgate.net
The bond lengths within the pyrazole ring are consistent with its aromatic character. For comparison, theoretical calculations on related (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives show N–N bond lengths around 1.37-1.38 Å. nih.gov Experimental values for similar pyrazole compounds have been found in the range of 1.369 Å to 1.385 Å. nih.gov
A comparative table of selected bond lengths and angles from related pyrazole structures is presented below.
| Bond/Angle | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole researchgate.net | 1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole tandfonline.com | (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives (Calculated) nih.gov |
| N-N Bond Length (Å) | Not specified | Not specified | 1.372 - 1.381 |
| C=N Bond Length (Å) | Not specified | Not specified | 1.298 - 1.300 |
| C-N (pyrazole-phenyl) Bond Length (Å) | Not specified | Not specified | 1.479 - 1.490 |
| Dihedral Angle (pyrazole-nitrophenyl) (°) | 31.38 | Not specified | Not applicable (dihydro) |
| N-N-C Angle (°) | Not specified | Not specified | 109.48 - 109.74 |
| C-N-N Angle (°) | Not specified | Not specified | 112.15 - 112.63 |
Analysis of Crystal Packing and Supramolecular Synthons
The arrangement of molecules in the crystalline state and the non-covalent interactions that govern this packing are fundamental to understanding the material's properties. In the absence of a crystal structure for this compound, we can infer the likely supramolecular synthons from its analogs.
For 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the most significant intermolecular interactions are π–π stacking interactions. researchgate.net These interactions occur between the pyrazole and benzene rings of translationally related molecules, leading to the formation of one-dimensional supramolecular chains along the b-axis with a centroid-centroid separation of 3.8653(2) Å. researchgate.net
In the case of 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, the crystal structure is stabilized by a combination of intermolecular C—H···O hydrogen bonds and intramolecular C—H···N hydrogen bonds. tandfonline.com Hirshfeld surface analysis of this compound revealed that hydrogen bonding contacts represent strong interactions with neighboring molecules. tandfonline.com
Given the presence of a phenyl group, a nitrophenyl group, and the pyrazole core in the title compound, it is highly probable that its crystal packing would be influenced by a combination of:
π–π stacking interactions: Between the aromatic phenyl and pyrazole rings.
C—H···O hydrogen bonds: Involving the nitro group as a hydrogen bond acceptor.
C—H···π interactions: Where the aromatic rings act as acceptors.
These interactions are common and predictable supramolecular synthons in the crystal engineering of aromatic nitro compounds and pyrazole derivatives.
Investigation of Polymorphism and Co-crystallization Phenomena
Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are critical areas of study in materials science and pharmaceuticals.
There are no specific studies on the polymorphism or co-crystallization of this compound found in the surveyed scientific literature. However, the potential for such phenomena exists. The related compound, 3-phenyl-1H-indazole, has been shown to exhibit at least two concomitant polymorphs. cas.org The structural rigidity of the pyrazole core, combined with the potential for varied intermolecular interactions (π-stacking, hydrogen bonding), makes polymorphism a distinct possibility for the title compound.
Co-crystallization is a widely used technique to modify the physicochemical properties of solid materials. The presence of hydrogen bond acceptors (nitro group, pyrazole nitrogens) and aromatic rings in this compound makes it a suitable candidate for forming co-crystals with various co-formers, such as carboxylic acids or other hydrogen bond donors. Such studies, however, have yet to be reported.
Chiroptical Spectroscopy (if chiral derivatives are relevant)
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying the stereochemistry of chiral molecules.
Circular Dichroism (CD) Spectroscopy
The parent compound, this compound, is achiral. Therefore, it does not exhibit a CD spectrum. For CD spectroscopy to be relevant, chiral derivatives of this compound would need to be synthesized. This could be achieved, for example, by introducing a chiral center in a substituent on either of the phenyl rings or on the pyrazole ring itself.
A thorough search of the scientific literature did not yield any studies on the synthesis or Circular Dichroism (CD) spectroscopy of chiral derivatives of this compound. Therefore, no data can be presented for this section.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are essential for elucidating the intrinsic properties of a molecule from first principles.
Density Functional Theory (DFT) for Ground State Properties
DFT is a workhorse of computational chemistry, balancing accuracy and computational cost, making it ideal for studying the ground state properties of medium to large-sized molecules.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Orbital Contours)
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For related pyrazole (B372694) systems, the HOMO is often located on the phenyl and pyrazole rings, while the LUMO can be situated on the nitrophenyl group, indicating a potential for intramolecular charge transfer upon excitation. nih.gov
Table 1: Hypothetical HOMO-LUMO Energy Data for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole No specific data is available in the searched literature for this compound.
| Parameter | Expected Value Range |
|---|---|
| HOMO Energy (eV) | N/A |
| LUMO Energy (eV) | N/A |
Charge Distribution Analysis (e.g., Mulliken, NBO Charges)
Charge distribution analysis provides insight into the electrostatic nature of a molecule. Mulliken and Natural Bond Orbital (NBO) analyses are common methods to calculate the partial charges on each atom. This information helps identify electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group are expected to carry negative charges, while adjacent carbon and nitrogen atoms would likely possess positive charges.
Table 2: Hypothetical NBO Charge Analysis for this compound No specific data is available in the searched literature for this compound.
| Atom | Expected Charge (e) |
|---|---|
| N (pyrazole ring) | N/A |
| N (nitro group) | N/A |
| O (nitro group) | N/A |
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Red regions indicate negative potential (nucleophilic sites), while blue regions represent positive potential (electrophilic sites). For this compound, the area around the nitro group's oxygen atoms would be expected to be strongly negative, making it a likely site for electrophilic attack. nih.gov
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions, though at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be employed for more precise energy and property calculations, especially for smaller systems or for benchmarking DFT results. To date, no specific ab initio studies have been reported for this compound.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)
Computational methods can predict various spectroscopic properties.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, often using the GIAO (Gauge-Independent Atomic Orbital) method, are instrumental in confirming molecular structures. nih.gov
Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra helps in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. nih.gov
UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is commonly used to predict electronic transitions and their corresponding absorption wavelengths (λmax) in the UV-Visible spectrum. jcsp.org.pkmdpi.com
Table 3: Hypothetical Predicted Spectroscopic Data for this compound No specific data is available in the searched literature for this compound.
| Spectroscopy | Parameter | Expected Value |
|---|---|---|
| 1H NMR | Chemical Shift (ppm) | N/A |
| 13C NMR | Chemical Shift (ppm) | N/A |
| IR | Vibrational Frequency (cm⁻¹) | N/A |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.govresearchgate.net This approach is valuable for understanding the dynamic behavior of molecules, such as conformational changes and interactions with solvents or biological macromolecules. nih.govnih.gov
Conformational Dynamics in Solution or Gas Phase
The conformational landscape of this compound is defined by the rotational freedom around the single bonds connecting the nitrophenyl and phenyl rings to the central pyrazole core. Conformational analysis, often performed using computational methods, helps identify the most stable arrangements of these rings relative to one another. rti.orgiu.edu.sa The dihedral angles between the planes of these rings are critical, as they influence the extent of π-conjugation across the molecule, which in turn affects its electronic and optical properties.
Intermolecular Interactions and Solvent Effects
The interactions between this compound and its surrounding environment, particularly in solution, are crucial for its behavior. The nitro group (NO₂) provides a polar, electron-withdrawing region capable of forming hydrogen bonds, while the phenyl rings offer sites for non-polar van der Waals and π-π stacking interactions. mdpi.com The nature of the solvent can, therefore, stabilize or destabilize different conformations.
Computational studies on pyrazole derivatives often consider solvent effects, as they can significantly influence tautomeric equilibria and reaction mechanisms. mdpi.comnih.gov However, specific MD simulation studies quantifying the intermolecular interaction energies or detailing the solvent shell structure around this compound were not found in the available literature.
Reaction Mechanism Studies via Computational Modeling
Understanding the reaction mechanisms for the synthesis of pyrazoles is a significant area of research where computational modeling plays a key role. mdpi.comorganic-chemistry.org These studies can map out the energy landscape of a reaction, helping to identify the most likely pathways from reactants to products. The synthesis of 1,3-diarylpyrazoles, such as the target compound, often involves the condensation of a chalcone-like precursor with a hydrazine (B178648) derivative. mdpi.comnih.govrsc.org
Identification of Transition States
A critical step in modeling a reaction mechanism is the identification of transition states—the highest energy points along the reaction coordinate that connect reactants (or intermediates) to products. The geometry and energy of these transient structures determine the feasibility and rate of a reaction step. For pyrazole synthesis, this often involves locating transition states for steps like nucleophilic attack, cyclization, and dehydration. nih.govnih.gov
Despite the common use of computational methods to locate transition states in pyrazole synthesis nih.gov, specific published data on the transition state geometries for the synthesis of this compound could not be located.
Calculation of Activation Energies and Reaction Pathways
Once transition states are identified, their energy relative to the reactants can be calculated to determine the activation energy barrier for that step. A lower activation energy corresponds to a faster reaction rate. By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.
Detailed computational studies providing calculated activation energies for the specific synthetic route to this compound are not available in the reviewed literature. Therefore, a data table of these values cannot be generated.
Solvent Effects on Reaction Energetics
Solvents can dramatically alter the energetics of a reaction by preferentially stabilizing or destabilizing the reactants, transition states, and products. Computational models can simulate these effects, providing insight into why certain solvents accelerate or hinder a reaction. For reactions involving polar intermediates or transition states, polar solvents are often found to lower the activation energy. nih.gov
While the general principles of solvent effects on reaction energetics are well-understood and computationally modeled for many reactions nih.gov, specific studies that computationally detail the effect of different solvents on the activation energies for the synthesis of this compound were not found.
Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological/clinical properties)
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound and its related derivatives, QSPR investigations have primarily focused on understanding and predicting their electronic and nonlinear optical (NLO) properties, which are crucial for applications in materials science and optoelectronics. These studies utilize molecular descriptors derived from the compound's structure to predict properties without the need for extensive experimental measurements.
Detailed research into pyrazole derivatives has revealed that their unique electronic characteristics are largely attributable to the specific reactivity of the pyrazole ring. Electrophilic substitution reactions tend to occur at position 4, while nucleophilic attacks are common at positions 3 and 5. This reactivity allows for diverse structural modifications, which in turn modulates the physicochemical properties of the molecule. nih.gov
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating these relationships. For instance, studies on structurally similar (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives have demonstrated a clear link between molecular structure and NLO properties. The presence and position of electron-withdrawing groups, such as the nitro group (NO₂), have a pronounced effect. It has been shown that having two NO₂ groups on the molecule enhances its electrophilic nature and significantly boosts its NLO properties. nih.govnih.gov
The first hyperpolarizability (β₀), a measure of a molecule's NLO response, has been calculated for a series of these pyrazoline derivatives. The values obtained were found to be significantly greater than that of urea, a standard reference material for NLO applications, indicating their potential as candidates for NLO materials. nih.govnih.gov This enhancement is attributed to the charge transfer characteristics within the molecule, facilitated by the pyrazole core and the connected phenyl and nitrophenyl rings.
Further research on other pyrazoline derivatives has explored the impact of various "push-pull" groups on their third-order nonlinear optical response. researchgate.net By systematically varying the electron-accepting groups and their positions on the molecular structure, researchers can tailor the optical nonlinearity. researchgate.net This high degree of tunability makes this class of materials promising for applications in photonics and optoelectronics. researchgate.net
The following tables summarize key findings from computational studies on this compound and related compounds, illustrating the relationship between their structure and non-biological properties.
Table 1: Calculated Electronic Properties of Pyrazoline Derivatives
This table presents data from a DFT study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, which are structurally related to this compound. The data showcases how substituent changes affect electronic and NLO properties. nih.govnih.gov
| Compound ID | Substituent on Phenyl Ring at position 3 | Energy Gap (ΔEg) | First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) |
| M1 | H | Data not specified | 5.21 |
| M2 | 4-F | Data not specified | Data not specified |
| M6 | 3,4-di-NO₂ | Lower ΔEg noted | 7.26 |
Data sourced from a study on related pyrazoline derivatives, highlighting the influence of substituents on NLO properties. The presence of two nitro groups (M6) was found to enhance the hyperpolarizability. nih.govnih.gov
Table 2: Structural Parameters of N1-4-Nitrophenyl-2-pyrazolines
Structural data, such as bond lengths, provide insight into the electronic delocalization within the molecule, which influences its properties. The following data is for a closely related N1-4-nitrophenyl-2-pyrazoline. acs.org
| Bond | Bond Length (Å) | Significance |
| N1–C6 (Aryl Carbon) | ~1.36 | Shorter than a typical single bond, suggesting extended electronic delocalization over this part of the molecule. |
This data indicates a degree of conjugation between the nitrophenyl ring and the pyrazoline ring, a key factor in the electronic properties of the molecule.
Chemical Reactivity and Transformation Studies
Electrophilic Substitution Reactions on Phenyl and Nitrophenyl Moieties
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. In 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole, there are two primary sites for such reactions: the phenyl ring at the C3 position and the nitrophenyl ring at the N1 position. The pyrazole (B372694) ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the N-nitrophenyl substituent.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com The regiochemical outcome of the substitution is governed by the directing effects of the substituents already present on the ring.
On the N1-(4-Nitrophenyl) Ring: The nitro group (-NO₂) is a powerful deactivating group and a strong meta-director for electrophilic aromatic substitution. masterorganicchemistry.com This is due to its strong electron-withdrawing inductive and resonance effects, which destabilize the formation of the carbocation intermediate, particularly at the ortho and para positions. Therefore, any electrophilic substitution on the nitrophenyl ring would be expected to occur at the position meta to the nitro group (i.e., C3' or C5'). The pyrazole moiety attached to N1 also influences the reactivity, generally acting as a deactivating group.
The presence of the 4-nitro group is the dominant factor controlling the reactivity of the entire molecule in electrophilic substitutions.
Deactivation of the Pyrazole Ring: Pyrazoles are known to undergo electrophilic substitution, typically at the C4 position. nih.govias.ac.in However, the N-nitrophenyl group is strongly electron-withdrawing. This effect is transmitted through the pyrazole's N1 atom, significantly reducing the electron density of the pyrazole ring and making it much less nucleophilic. Studies on related systems have shown that the lone pair of the pyrazole nitrogen can be drawn into resonance with the nitrophenyl ring, further deactivating the heterocyclic core. nih.gov Consequently, electrophilic substitution directly on the pyrazole ring of this compound is highly unfavorable and would require very forcing conditions.
Deactivation of the Phenyl Rings: As discussed, both the C3-phenyl and N1-nitrophenyl rings are deactivated towards electrophilic attack. The N1-nitrophenyl ring is the most deactivated due to the direct attachment of the powerful nitro group. The C3-phenyl ring is less deactivated but still experiences the electron-withdrawing influence of the pyrazolyl substituent.
The expected regioselectivity for common electrophilic substitution reactions is summarized in the table below.
| Reaction | Reagents | Expected Major Product(s) on Nitrophenyl Ring | Expected Major Product(s) on Phenyl Ring |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-(3,4-dinitrophenyl)-3-phenyl-1H-pyrazole | 1-(4-nitrophenyl)-3-(3-nitrophenyl)-1H-pyrazole |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-(3-bromo-4-nitrophenyl)-3-phenyl-1H-pyrazole | 1-(4-nitrophenyl)-3-(3-bromophenyl)-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(3-phenyl-1H-pyrazol-1-yl)-2-nitrobenzenesulfonic acid | 3-(3-(1-(4-nitrophenyl)-1H-pyrazol-3-yl)phenyl)sulfonic acid |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on this compound can be considered at two main locations: the pyrazole nitrogen and the activated nitrophenyl ring.
The N1 nitrogen of the pyrazole ring is already substituted with the 4-nitrophenyl group, and the N2 nitrogen possesses a lone pair that is part of the aromatic sextet, making it a poor nucleophile. nih.gov Direct nucleophilic substitution at the pyrazole nitrogens is not a typical reaction pathway for this class of compounds under standard conditions. The N-aryl bond is generally stable.
The N1-nitrophenyl ring is highly activated towards nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nitro group strongly polarizes the ring, making the carbon atoms at the ortho and para positions to the nitro group electron-deficient and thus susceptible to attack by nucleophiles. masterorganicchemistry.com
In this compound, the carbon atom attached to the pyrazole nitrogen (C1') is para to the nitro group. However, the pyrazolyl group itself is not a typical leaving group for SNAAr. Instead, nucleophilic attack is more likely to occur at the positions ortho to the nitro group (C2' and C6') if a suitable leaving group were present at those positions. In the absence of a leaving group, nucleophilic attack can still occur, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Common nucleophiles that can react with activated nitroaromatic systems include alkoxides, amines, and hydroxide (B78521) ions. These reactions often require elevated temperatures. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially lead to substitution if a suitable leaving group is present on the nitrophenyl ring, or addition to form a stable Meisenheimer complex.
| Nucleophile | Reagent Example | Potential Reaction Type |
| Hydroxide | NaOH | Nucleophilic Aromatic Substitution (if a leaving group is present on the ring) |
| Alkoxide | NaOCH₃ | Nucleophilic Aromatic Substitution (if a leaving group is present on the ring) |
| Amine | R-NH₂ | Nucleophilic Aromatic Substitution (if a leaving group is present on the ring) |
Oxidation Reactions and Stability Profiling
The pyrazole ring is generally considered to be a stable aromatic system, resistant to oxidation under mild conditions. globalresearchonline.net The phenyl rings in this compound are also relatively stable. However, under strong oxidizing conditions, degradation of the molecule would be expected. The side chains on the pyrazole ring are more susceptible to oxidation; for instance, an alkyl group could be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). globalresearchonline.net
The stability of the title compound is generally high under normal storage conditions. Research on related nitrophenyl-pyrazole derivatives suggests good stability. researchgate.netresearchgate.net The nitro group is electron-withdrawing and deactivates the phenyl ring to which it is attached, making it less susceptible to electrophilic attack.
Cycloaddition and Rearrangement Reactions Involving the Pyrazole Ring
The pyrazole ring, being an aromatic heterocycle, does not typically undergo cycloaddition reactions that would disrupt its aromaticity. However, the synthesis of pyrazoles often involves a [3+2] cycloaddition reaction as a key step. beilstein-journals.orgnih.govnih.govresearchgate.netresearchgate.net For instance, the reaction of a nitrile imine with an alkyne is a common route to substituted pyrazoles. nih.gov
Rearrangement reactions of the pyrazole ring itself are not common under normal conditions due to its aromatic stability. However, rearrangements can occur during the synthesis of substituted pyrazoles or under specific reaction conditions, such as the Claisen-Cope type rearrangement observed in the formation of pyrazoles from 3,3-disubstituted 2,4-pentanediones. acs.org
Metalation and Organometallic Derivative Formation
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. uwindsor.cabaranlab.orgharvard.edu In the case of 1-phenyl-substituted pyrazoles, the pyrazole ring itself can act as a directing group. Studies on 3,5-dimethyl-1-phenylpyrazole have shown that lithiation with butyllithium (B86547) occurs at the ortho-position of the N-phenyl ring, which is attributed to the coordination of lithium with the N2 nitrogen of the pyrazole ring. oup.com This suggests that this compound could potentially undergo directed metalation at the ortho-position of the 3-phenyl group, directed by the N2 atom of the pyrazole. However, the strong electron-withdrawing nature of the nitrophenyl group at the N1 position might influence the site of metalation.
For π-excessive heterocycles like pyrazole, direct deprotonation of the pyrazole ring is also possible. uwindsor.ca In the case of 1-aryl-3-CF₃-pyrazoles, treatment with n-BuLi leads to deprotonation at the C5 position of the pyrazole ring. rsc.org The resulting lithiated species can then be trapped with various electrophiles.
Organometallic derivatives of pyrazoles, formed via metalation, are valuable intermediates for cross-coupling reactions. youtube.commdpi.com For example, a lithiated pyrazole can undergo transmetalation with a zinc or boron species to form an organozinc or organoboron compound, respectively. These can then be used in Negishi or Suzuki cross-coupling reactions to form new carbon-carbon bonds. youtube.comnih.gov
Furthermore, if a halogen atom is introduced onto one of the phenyl rings or the pyrazole ring, the resulting halo-substituted derivative can act as an electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orgyoutube.comacs.orgorganic-chemistry.org For instance, 4-iodo or 5-iodo-1-aryl-3-CF₃-pyrazoles have been successfully used in Suzuki and Sonogashira couplings. rsc.org This highlights the potential of halogenated derivatives of this compound as building blocks for more complex molecular architectures.
Synthesis and Exploration of Derivatives and Analogues
Functionalization Strategies on the Pyrazole (B372694) Core
The pyrazole ring itself offers positions for substitution, most notably at the C-4 and C-5 positions. The reactivity of these positions is influenced by the electronic nature of the existing substituents. In 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole, the C-4 position is particularly susceptible to electrophilic substitution. nih.gov
Halogenation, particularly at the C-4 position of the pyrazole ring, is a common strategy to introduce a versatile functional handle for further reactions. The electron-withdrawing nature of the nitrophenyl group can influence the regioselectivity of these reactions.
Bromination of the pyrazole core at the C-4 position can be achieved with high regioselectivity using standard brominating agents. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) is an effective method. This reaction proceeds under mild conditions, typically at room temperature, to yield 4-bromo-1-(4-nitrophenyl)-3-phenyl-1H-pyrazole. The high regioselectivity for the 4-position is attributed to the electronic effects of the substituents on the pyrazole ring. An alternative method involves using bromine (Br₂) in a nonpolar solvent such as carbon tetrachloride (CCl₄) at reduced temperatures.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) in DMF | Room temperature, 2–4 hours | 85–95% | |
| Br₂ in CCl₄ | 0–5°C, 1–2 hours | 70–80% |
The introduction of new carbon-carbon bonds at the pyrazole core, particularly the addition of aryl groups, is a significant strategy for creating structural diversity. Modern cross-coupling and C-H activation methods have proven invaluable for this purpose.
Palladium-catalyzed direct C-H arylation is a powerful tool for functionalizing the pyrazole ring. For instance, the C-5 position of 1-phenylpyrazole (B75819) can undergo direct arylation, demonstrating a method that can be applied to related structures. researchgate.net Similarly, robust protocols have been developed for the C-3 arylation of 1H-pyrazoles using a Pd(II)/Phenanthroline catalyst system with aryl iodides or bromides. rsc.org This C-3 arylation method addresses the challenge of the typically poor reactivity at this position. rsc.org
Classical cross-coupling reactions are also employed. The Suzuki-Miyaura cross-coupling reaction can be used to introduce a phenyl group at the C-4 position of a pre-functionalized pyrazole, such as an iodo-pyrazole, in an aqueous medium. rsc.org Lithiation of the pyrazole ring followed by quenching with an electrophile provides another route to introduce alkyl or other functional groups. rsc.org
Derivatization of the Phenyl and Nitrophenyl Moieties
The two phenyl rings attached to the pyrazole core at the N-1 and C-3 positions offer further sites for modification.
The N-1 nitrophenyl group and the C-3 phenyl group can undergo various substitution reactions. The nitro group is strongly deactivating and a meta-director for electrophilic aromatic substitution on its own ring. Conversely, the phenyl ring at the C-3 position can be targeted for electrophilic substitution (e.g., nitration, halogenation) under appropriate conditions.
Computational analyses suggest that the nitro group itself can be a center for electrophilic attacks. nih.gov From a synthetic standpoint, introducing substituents onto the phenyl rings is often achieved by using substituted precursors during the initial pyrazole synthesis. For example, a multi-step synthesis can involve the nitration of a brominated phenyl-pyrazole precursor to introduce the nitro group onto the desired phenyl ring.
The nitro group on the N-1 phenyl ring is a key functional group that can be readily transformed into other functionalities, significantly expanding the range of accessible derivatives.
The most common transformation is the reduction of the nitro group to an amino group (-NH₂). This can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst or sodium dithionite. The resulting 1-(4-aminophenyl)-3-phenyl-1H-pyrazole is a versatile intermediate. The newly formed amino group can undergo a wide array of subsequent reactions, including diazotization, acylation, and Schiff base formation, providing a gateway to a large family of new compounds. The synthesis of related amino-pyrazole derivatives, such as 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile, has been reported, highlighting the utility of this transformation. chemicalbook.com
Synthesis of Analogues with Varied N-Substituents
Altering the substituent at the N-1 position of the pyrazole ring is a fundamental strategy for creating analogues. This is most directly achieved by employing different substituted hydrazines in the initial cyclocondensation reaction that forms the pyrazole ring.
A regiocontrolled methodology for preparing 1-substituted pyrazoles relies on the reaction of a β-dicarbonyl compound or its equivalent with a substituted hydrazine (B178648). nih.gov The use of different arylhydrazine hydrochlorides allows for the synthesis of a library of N-aryl pyrazole analogues. For instance, reacting a suitable precursor with hydrazines containing electron-withdrawing groups (like 4-NO₂) or electron-donating groups leads to the formation of the corresponding 1-substituted pyrazoles. nih.gov The electronic nature of the substituent on the hydrazine can affect reaction yields and times. nih.gov
| N-1 Aryl Substituent | Reaction Time | Yield | Reference |
|---|---|---|---|
| 4-Nitrophenyl | 48 h | 37% | nih.gov |
| Phenyl | 48 h | 85% | nih.gov |
| 2-Fluorophenyl | 48 h | 86% | nih.gov |
Furthermore, copper-catalyzed reactions have been developed to achieve switchable N-arylation, allowing for controlled access to different regioisomers when the pyrazole is unsymmetrical, which is a key consideration in the synthesis of complex analogues. nih.gov
Structure-Reactivity Relationship Studies of Derivatives (excluding biological/clinical aspects)
The chemical reactivity of this compound and its analogues is intrinsically linked to their electronic and steric properties. The pyrazole ring itself possesses unique electronic characteristics, with the potential for electrophilic substitution, particularly at the C4 position, and nucleophilic attack at C3 and C5. nih.gov The nature and position of substituents on the two phenyl rings can significantly modulate this reactivity.
Studies on related 1,3-diarylpyrazoles have shown that the electronic character of substituents plays a critical role. For instance, the regioselectivity of pyrazole formation during synthesis is heavily influenced by the electronic and steric factors of substituents on the precursor molecules. nih.gov In the case of this compound, the powerful electron-withdrawing nitro group (-NO₂) on the N1-phenyl ring significantly impacts the electron density of the entire molecule.
The reactivity of substituents attached to the pyrazole core can also be studied. For example, the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C4 position, is a common transformation for 1,3-disubstituted pyrazoles. nih.govresearchgate.net The efficiency and conditions required for this reaction would be expected to vary based on the electronic nature of the substituents on the phenyl rings, providing a method to probe the structure-reactivity relationship.
The following table summarizes the expected influence of different substituent types on the chemical reactivity of the this compound scaffold, based on established principles of physical organic chemistry and findings from related pyrazole systems.
Table 1: Predicted Structure-Reactivity Relationships for Derivatives
Combinatorial and Parallel Synthesis Approaches for Library Generation
To efficiently explore chemical space and generate a wide range of structurally diverse analogues, chemists employ high-throughput techniques like combinatorial and parallel synthesis. mdpi.com These methods allow for the rapid creation of large "libraries" of related compounds from a set of common building blocks, which can then be used in various screening assays. While much of the drive for library synthesis is for drug discovery, the methodologies themselves are powerful tools for chemical exploration. nih.govtandfonline.com
Parallel Synthesis: In this approach, a series of individual reactions are run simultaneously in an array format, such as in a multi-well plate. Each well contains a different combination of starting materials, but the reactions are generally carried out under the same conditions. This method was adapted for the solution-phase synthesis of a library of pyrazolotriazinones, where a key intermediate was amenable to diversification in a parallel fashion. clockss.org A similar strategy could be applied to the this compound core. For instance, a pre-formed pyrazole with a reactive handle, such as a carboxylic acid or an amine, could be reacted with a library of different coupling partners (alcohols, amines, carboxylic acids, etc.) in a parallel format to quickly generate a library of amide or ester derivatives.
Combinatorial Synthesis: This method, particularly using the "split-and-mix" technique, allows for the creation of much larger libraries. In a typical solid-phase synthesis, a starting material is attached to a resin bead. The beads are then mixed and split into several portions, with each portion undergoing a different chemical reaction. The portions are then recombined, mixed, and split again for the next reaction step. This process results in each bead carrying a unique compound.
A validated solid-phase synthesis scheme has been developed to generate libraries of variably substituted pyrazoles. mdpi.com This four-step process involves:
Loading a resin with a component bearing an acetyl group.
Performing a Claisen condensation with a carboxylic acid ester to form a β-diketone on the resin.
Optional α-alkylation of the diketone.
Cyclization with a library of substituted hydrazines to yield the final pyrazole products.
This approach was used to generate a library of 11,760 pyrazole compounds, demonstrating the power of the technique. mdpi.com Adapting this for the specific synthesis of this compound derivatives would involve using phenyl-containing building blocks in steps 1 and 2, and a library of hydrazines that includes 4-nitrophenylhydrazine (B89600).
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot processes where three or more starting materials react to form a product that contains portions of all the initial reactants. beilstein-journals.orgacs.org This strategy is exceptionally well-suited for generating libraries of complex molecules like pyrazoles due to its operational simplicity and atom economy. tandfonline.comacs.org Various MCRs have been developed for pyrazole synthesis. For example, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Another powerful MCR involves the copper-catalyzed reaction of enaminones, hydrazine, and aryl halides to form 1,3-substituted pyrazoles. beilstein-journals.org These MCR strategies could be readily adapted for library generation by varying the input components.
Table 2: Building Blocks for a Hypothetical 3-Component Pyrazole Library Synthesis
Table of Mentioned Compounds
Advanced Applications in Research and Technology Non Biological/non Clinical Focus
Role in Coordination Chemistry and Ligand Design
The molecular architecture of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole, which features a nitrogen-rich heterocyclic core flanked by tunable aryl substituents, makes it a versatile ligand in coordination chemistry. nih.gov The pyrazole (B372694) ring offers multiple coordination sites, primarily the sp²-hybridized nitrogen atom, enabling the formation of stable complexes with a variety of metal ions. acs.orgnih.gov The electronic properties of the ligand, and consequently the resulting metal complex, can be finely tuned by the substituents on the phenyl rings.
Metal complexes of pyrazole-based ligands are typically synthesized through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, palladium(II) complexes of nitrophenyl-substituted pyrazoles have been prepared by reacting the ligand with palladium chloride (PdCl₂). mdpi.comresearchgate.net These reactions yield stable complexes where the pyrazole ligand coordinates to the metal center.
The characterization of these metal complexes involves a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the pyrazole ring. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the complex in solution. Elemental analysis is employed to determine the stoichiometry of the complex, confirming the metal-to-ligand ratio. researchgate.net While specific complexes of this compound with lanthanides are not extensively documented in the provided literature, the general coordinating ability of pyrazoles suggests this possibility.
The bonding between the this compound ligand and a metal center primarily occurs through the lone pair of electrons on the un-substituted nitrogen atom of the pyrazole ring. acs.org The nature of this bond is significantly influenced by the electronic effects of the substituents. The 4-nitrophenyl group is a potent electron-withdrawing group, which reduces the electron density on the pyrazole ring. mdpi.com
This decrease in electron-donating capacity can enhance the π-acceptor properties of the ligand. It facilitates stronger back-donation of electron density from the metal's d-orbitals to the ligand's π* orbitals. mdpi.comresearchgate.net This synergistic bonding—sigma-donation from ligand to metal and pi-back-donation from metal to ligand—results in a robust metal-ligand bond. This strong interaction can stabilize the metal center and influence the reactivity and catalytic activity of the complex. mdpi.com Furthermore, pyrazolate anions (formed by deprotonation of the N-H group in related pyrazoles) can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. uninsubria.it
The metal complexes derived from nitrophenyl-substituted pyrazoles have demonstrated significant potential as catalysts in organic synthesis. Palladium complexes, in particular, have been shown to be active and selective catalysts for carbon-carbon bond-forming reactions. mdpi.comresearchgate.net
One prominent example is the Mizoroki-Heck reaction, a cornerstone of cross-coupling chemistry. Palladium complexes of nitrophenylpyrazole-derived Schiff bases have been successfully employed as catalysts for the reaction between iodobenzene (B50100) and styrene (B11656) to produce trans-stilbene. mdpi.com The presence of the electron-withdrawing nitro group on the ligand is believed to enhance catalytic activity by strengthening the Pd-pyrazole bond and promoting the reductive elimination step in the catalytic cycle. mdpi.com
Similarly, copper complexes incorporating nitro-functionalized pyrazole ligands have been used to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. mdpi.com The catalytic efficiency in these systems is dependent on factors such as the nature of the ligand, the metal salt's counter-ion, and the solvent used. mdpi.com
Table 1: Catalytic Performance of Palladium(II) Complexes in Mizoroki-Heck Reaction Reaction: Iodobenzene + Styrene → trans-Stilbene
| Catalyst (Complex) | Ligand Moiety | Conversion (%) | Selectivity (%) | Time (h) | Ref |
|---|---|---|---|---|---|
| [Pd₂Cl₄(L)₂] | (E)-N-(3-(tert-butyl)-1-(4-nitrophenyl)-1H-pyrazol-5-yl)-1-(4-((E)-styryl)phenyl)methanimine | 100 | 90 | 2 | mdpi.com |
| [Pd₂Cl₄(L)₂] | (E)-N-(3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-yl)-1-(4-((E)-styryl)phenyl)methanimine | 95 | 89 | 2 | mdpi.com |
Potential in Material Science and Optoelectronics
The π-conjugated system of this compound, combined with its donor-acceptor characteristics, makes it a promising candidate for applications in material science, particularly in the field of optoelectronics. mdpi.com
Substituted pyrazolines, which are hydrogenated derivatives of pyrazoles, are known for their fluorescent properties and are used as optical brighteners. mdpi.com The core structure of this compound features an extended π-conjugation pathway across the phenyl and pyrazole rings, which is a key requirement for photoluminescence.
The molecule possesses a potential intramolecular charge transfer (ICT) character, with the phenyl group acting as a potential electron donor and the nitrophenyl group as a strong electron acceptor. Such D-π-A (Donor-π-Acceptor) structures are fundamental to materials with nonlinear optical (NLO) properties. nih.gov Studies on structurally related pyrazoline derivatives containing nitro groups have shown significant NLO responses, suggesting that this compound could also be a candidate for NLO applications such as ultrafast optical switching. nih.gov While the nitro group can sometimes quench fluorescence, in a D-π-A framework, it can lead to large Stokes shifts and emission in the visible spectrum, which is valuable for various optical applications.
An organic semiconductor is a π-bonded organic material that exhibits semiconductor properties. youtube.com The key to their function is the ability of π-electrons to delocalize and move under an applied electric field. The molecular structure of this compound is conducive to semiconducting behavior. The extended π-system allows for charge carrier mobility, and the material's properties can be engineered through chemical modification. youtube.comyoutube.com
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the bandgap, is a critical parameter for a semiconductor. youtube.com In this compound, the ICT nature of the molecule can lower the bandgap, potentially bringing it into a range suitable for electronic applications. In the solid state, intermolecular interactions such as π-π stacking can create pathways for charge transport, which is essential for device performance. youtube.com Materials with these characteristics are foundational for devices like organic light-emitting diodes (OLEDs), where electrical energy is converted to light, and organic photovoltaics (OPVs), which perform the reverse process. youtube.com The development of such pyrazole-based materials could lead to cheaper, more flexible electronic devices. youtube.com
Non-linear Optical (NLO) Properties
The field of non-linear optics (NLO) investigates how intense electromagnetic fields, such as those from lasers, interact with materials to produce new optical effects. Materials with significant NLO responses are crucial for developing technologies like optical switching, data storage, and frequency conversion. The molecular architecture of this compound, featuring a donor-acceptor (D-π-A) framework, makes it a compound of considerable interest for NLO applications.
The structure consists of a phenyl group (an electron donor) and a nitrophenyl group (a strong electron acceptor) connected by a π-conjugated pyrazole ring. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for generating large NLO responses. The pyrazole ring acts as an efficient π-bridge, mediating the electronic communication between the donor and acceptor moieties.
Research into related pyrazole derivatives has substantiated the potential of this chemical class. Computational studies, often employing Density Functional Theory (DFT), have been used to predict the NLO properties of similar molecules. For instance, DFT studies on pyrazoline derivatives with electron-accepting groups have shown high NLO responses. researchgate.net The magnitude of the first hyperpolarizability (β), a measure of a molecule's second-order NLO activity, is a critical parameter. Studies on analogous compounds, such as (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, have calculated hyperpolarizability (β₀) values significantly greater than that of urea, a standard reference material in NLO studies. nih.gov The enhancement of NLO properties is often linked to the presence of nitro groups. nih.gov
Experimental techniques, such as the Z-scan method, have been employed to measure the third-order NLO properties of pyrazole derivatives, including the non-linear refractive index (n₂) and the third-order susceptibility (χ⁽³⁾). researchgate.net The findings for related compounds suggest that the this compound framework is a promising candidate for materials used in ultrafast optics. nih.gov
| Compound Class | NLO Property | Reported Value Order of Magnitude | Reference |
|---|---|---|---|
| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Third-order nonlinear refractive index (n₂) | 10⁻⁷ cm²/W | researchgate.net |
| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Nonlinear absorption coefficient (β) | 10⁻³ cm/W | researchgate.net |
| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | Third-order nonlinear optical susceptibility (χ⁽³⁾) | 10⁻⁶ esu | researchgate.net |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | First Hyperpolarizability (β₀) | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu | nih.gov |
| Push-pull tetrazoles with p-nitrophenyl acceptor | First Hyperpolarizability (β_HRS) | Up to 510 x 10⁻³⁰ esu | nih.gov |
Application as Building Blocks in Complex Molecular Architectures
The unique structural and electronic features of this compound make it a versatile building block, or "tecton," for the programmed assembly of more complex, functional superstructures. Its rigid framework, combined with sites capable of engaging in specific intermolecular interactions, allows for its use in creating both discrete supramolecular assemblies and extended, periodic materials like polymers and frameworks.
Construction of Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, halogen bonding, and π-π stacking—to direct the self-assembly of molecules into well-defined, ordered structures. The this compound molecule possesses several features that promote such interactions. The electron-rich phenyl and pyrazole rings can engage in π-π stacking with other aromatic systems, while the electron-deficient nitrophenyl ring can participate in complementary donor-acceptor π-π stacking interactions. rsc.org
Furthermore, while the parent molecule lacks strong hydrogen bond donors, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. This allows for the formation of extended networks when co-crystallized with molecules that can donate hydrogen bonds. The assembly is driven by the collective strength of these weak interactions, leading to the formation of one-, two-, or three-dimensional supramolecular architectures in the solid state. Research on similar pyrazole-based motifs has demonstrated their capacity to guide the self-assembly of dyes into specific aggregate structures through a combination of hydrogen bonding and π-stacking.
Integration into Polymers or Framework Materials
The integration of this compound into larger, covalently linked structures like polymers and frameworks is a key area of materials research. The pyrazole core is a particularly effective ligand for coordinating with metal ions. The nitrogen atoms of the pyrazole ring can bind to metal centers, enabling the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.org
MOFs are crystalline, porous materials constructed from metal nodes linked by organic ligands. By using pyrazole-containing molecules as the organic linkers, it is possible to create highly ordered, extended networks with tunable pore sizes and chemical functionalities. acs.orgrsc.org For example, research has shown that ligands containing nitro-pyrazole functionalities can be used to assemble novel metal-organic frameworks. nih.govnih.gov The specific geometry and electronic properties of the this compound ligand would dictate the resulting topology and properties of the framework. Such materials are of interest for applications in gas storage, separations, and catalysis. rsc.org
Future Perspectives and Emerging Research Directions
Challenges and Opportunities in Targeted Synthesis of Pyrazole (B372694) Derivatives
The synthesis of pyrazole derivatives has advanced significantly, moving from classical condensation reactions to more sophisticated and efficient modern techniques. researchgate.net However, challenges and opportunities persist, particularly in achieving precise control over regioselectivity, which is crucial for the targeted synthesis of asymmetrically substituted pyrazoles like 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole.
A primary challenge lies in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, which can lead to a mixture of regioisomers. nih.gov The classical Knorr pyrazole synthesis, for instance, is known to sometimes yield a mixture of isomers, which can be difficult to separate. nih.gov Overcoming this requires the development of highly regioselective synthetic methods. One promising opportunity lies in the use of trichloromethyl enones as starting materials. Research has shown that the selectivity of the reaction can be controlled by the nature of the hydrazine (B178648): arylhydrazine hydrochlorides tend to yield 1,3-regioisomers, while the free hydrazine form can lead to the 1,5-regioisomer. acs.org
Another significant opportunity is the application of 1,3-dipolar cycloaddition reactions, which can offer a high degree of regiocontrol. rsc.org The reaction of nitrilimines with appropriate dipolarophiles is a powerful tool for constructing the pyrazole ring with defined substitution patterns. nih.gov For instance, the in-situ generation of nitrilimines from hydrazonyl chlorides and their subsequent reaction with enaminones has been shown to be a highly regioselective method for synthesizing tetrasubstituted pyrazoles. nih.gov
Furthermore, the development of novel catalytic systems presents a major opportunity. While many traditional methods require harsh conditions, the use of catalysts can enable milder reaction conditions and improve regioselectivity. For example, cerium oxide/copper oxide nanocomposites have been used as catalysts in aqueous media for the synthesis of tetrasubstituted pyrazoles. thieme-connect.com
The table below summarizes some of the challenges and opportunities in the targeted synthesis of pyrazole derivatives.
| Challenge | Opportunity | Key Approaches |
| Poor regioselectivity in classical methods | Precise control of substituent placement | Regiocontrolled methods using trichloromethyl enones, 1,3-dipolar cycloadditions |
| Harsh reaction conditions (high temperature, strong acids/bases) | Milder and more efficient syntheses | Development of novel catalytic systems (e.g., nanocomposites), use of alternative energy sources |
| Limited availability of functionalized precursors | Access to a wider range of pyrazole derivatives | Development of new building block strategies, functionalization of readily available starting materials |
| Formation of isomeric mixtures | Simplified purification and higher yields | Highly regioselective reactions that produce a single isomer |
Application of Advanced Spectroscopic Techniques for Dynamic Processes
The characterization of pyrazole derivatives and the study of their dynamic processes are heavily reliant on spectroscopic techniques. While standard methods like NMR and IR spectroscopy are routinely used to confirm the structure of compounds like this compound, advanced spectroscopic techniques offer deeper insights into their dynamic behavior. nih.gov
Ultrafast spectroscopy, for instance, operates on the femtosecond timescale and can be employed to observe the electronic and molecular dynamics of pyrazoles. nih.gov This could be particularly insightful for understanding the photophysical properties of this compound, especially given that pyrazoline derivatives are known to be fluorescent. mdpi.com Investigating the excited-state dynamics could reveal mechanisms of fluorescence and potential applications in optical materials.
Two-dimensional NMR techniques, such as NOESY and HMBC, are already crucial for confirming the regiochemistry of pyrazole synthesis. rsc.org In the future, these techniques could be applied to study dynamic processes such as tautomerism and conformational changes in solution. nih.gov Pyrazoles can exist in different tautomeric forms, and understanding the equilibrium between these forms is essential as it can influence the compound's reactivity and biological activity. nih.govglobalresearchonline.net
The integration of spectroscopic techniques with computational modeling is another emerging area. researchgate.net By combining experimental data from techniques like UV-Vis and fluorescence spectroscopy with theoretical calculations, a more comprehensive understanding of the electronic structure and transitions of this compound can be achieved. nih.gov
The table below highlights some advanced spectroscopic techniques and their potential applications in studying pyrazole dynamics.
| Spectroscopic Technique | Potential Application for Pyrazoles | Information Gained |
| Ultrafast Spectroscopy | Studying excited-state dynamics | Mechanisms of fluorescence, photostability, potential for optical applications |
| 2D NMR (NOESY, HMBC) | Investigating tautomerism and conformational equilibria | Tautomeric preferences, rotational barriers, solution-state structure |
| Circular Dichroism (CD) Spectroscopy | Probing chiral recognition and interactions | Enantiomeric purity, binding to chiral molecules |
| Raman Spectroscopy | Analyzing vibrational modes and molecular structure | Detailed structural information, monitoring of chemical reactions |
Development of Predictive Computational Models for Structure-Property Relationships (non-biological)
Computational chemistry offers powerful tools for predicting the properties of molecules like this compound without the need for extensive experimental work. The development of predictive quantitative structure-property relationship (QSPR) models is a key research direction. bldpharm.com These models use computational descriptors to correlate the structure of a molecule with its physical and chemical properties.
For pyrazole derivatives, Density Functional Theory (DFT) has been successfully used to predict a range of properties, including geometric parameters, vibrational frequencies, and electronic properties. nih.gov For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze the molecular structure and nonlinear optical (NLO) properties of pyrazoline derivatives. nih.gov Such studies have indicated that the presence of electron-withdrawing groups, like the nitro group in this compound, can enhance NLO properties. nih.gov
Future research could focus on developing more sophisticated QSPR models that can accurately predict a wider range of non-biological properties for pyrazoles. This could include predictions of solubility, melting point, and photophysical properties like absorption and emission wavelengths. These models would be invaluable for the rational design of new pyrazole-based materials with tailored properties.
The integration of machine learning algorithms with computational chemistry is a particularly promising avenue. nih.gov Machine learning can be used to analyze large datasets of computational and experimental data to identify complex structure-property relationships that may not be apparent from traditional analysis. This could lead to the development of highly accurate predictive models for pyrazoles.
The following table outlines some key areas for the development of predictive computational models for pyrazoles.
| Property to Predict | Computational Method | Potential Impact |
| Nonlinear Optical (NLO) Properties | Density Functional Theory (DFT) | Design of new materials for optoelectronics and photonics |
| Photophysical Properties (Absorption/Emission) | Time-Dependent DFT (TD-DFT) | Development of novel fluorescent probes and organic light-emitting diodes (OLEDs) |
| Solubility in Different Solvents | QSPR models, Molecular Dynamics (MD) simulations | Optimization of reaction conditions and formulation of pyrazole-based products |
| Crystal Structure and Packing | Crystal structure prediction algorithms | Understanding solid-state properties and polymorphism |
Exploration of Novel Reactivity and Unconventional Transformations
The pyrazole ring is an electron-rich heterocyclic system, making it amenable to a variety of chemical transformations. nih.gov While the basic reactivity of pyrazoles is well-established, there is ongoing interest in exploring novel reactivity and unconventional transformations.
One area of interest is the functionalization of the pyrazole core at positions that are typically less reactive. For example, while electrophilic substitution usually occurs at the C4 position, developing methods for selective functionalization at C3 or C5 in the presence of other substituents would open up new avenues for creating diverse pyrazole derivatives. mdpi.comnih.gov
The use of pyrazoles as synthons in more complex chemical transformations is another emerging research direction. For example, pyrazoles can be used as starting materials for the synthesis of fused heterocyclic systems, which often exhibit interesting biological and material properties. nih.gov The development of domino reactions that allow for the rapid construction of complex molecules from simple pyrazole precursors is a particularly attractive goal. mdpi.com
Furthermore, the exploration of the reactivity of substituted pyrazoles like this compound under various catalytic conditions could lead to the discovery of new and unexpected transformations. For instance, transition-metal-catalyzed cross-coupling reactions could be used to introduce new functional groups onto the pyrazole or phenyl rings, further diversifying the chemical space of these compounds.
The table below summarizes some areas for the exploration of novel reactivity in pyrazoles.
| Type of Transformation | Description | Potential Outcome |
| C-H Functionalization | Direct activation and functionalization of C-H bonds on the pyrazole ring | More atom-economical and efficient synthesis of functionalized pyrazoles |
| Ring-Opening Reactions | Cleavage of the pyrazole ring to generate new acyclic or heterocyclic structures | Access to novel molecular scaffolds |
| Domino and Multicomponent Reactions | Sequential reactions in a single pot to build molecular complexity | Rapid and efficient synthesis of complex molecules from simple precursors |
| Photoredox Catalysis | Use of light to initiate novel chemical transformations | Access to new reaction pathways and functional group tolerance |
Integration into Advanced Functional Materials and Nanotechnology
The unique electronic and photophysical properties of pyrazole derivatives make them attractive candidates for integration into advanced functional materials and nanotechnology. ekb.eg The presence of both electron-donating and electron-accepting moieties within the same molecule, as in this compound, can give rise to interesting charge-transfer characteristics that are desirable for various applications.
One promising area is the development of pyrazole-based organic light-emitting diodes (OLEDs). Pyrazoline derivatives are known for their blue photoluminescence and have been investigated as hole-transporting materials. mdpi.com Further research into the electroluminescent properties of this compound and related compounds could lead to their use in next-generation display and lighting technologies.
The nonlinear optical (NLO) properties of pyrazoles are also of significant interest. nih.gov Compounds with large NLO responses are sought after for applications in optical communications, data storage, and optical limiting. Computational studies have suggested that pyrazoline derivatives with electron-accepting groups can exhibit high NLO responses. nih.gov Experimental validation of these predictions for this compound could pave the way for its use in NLO devices.
In the realm of nanotechnology, pyrazoles can be used as ligands to functionalize nanoparticles, creating hybrid materials with tailored properties. researchgate.net For example, pyrazole-functionalized nanoparticles could be used as sensors, catalysts, or drug delivery vehicles. The ability of the pyrazole ring to coordinate with metal ions also makes it suitable for the construction of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
The table below lists some potential applications of pyrazoles in functional materials and nanotechnology.
| Application Area | Role of Pyrazole Derivative | Desired Property |
| Organic Electronics | Emitter or charge-transporting layer in OLEDs | High photoluminescence quantum yield, good charge mobility |
| Photonics | Active component in NLO materials | Large second- or third-order nonlinear optical susceptibility |
| Sensing | Fluorescent probe for detecting ions or molecules | High sensitivity and selectivity, changes in fluorescence upon binding |
| Nanomaterials | Ligand for functionalizing nanoparticles or building block for MOFs | Ability to coordinate with metals, tunable electronic properties |
Sustainable and Atom-Economical Synthetic Methodologies for Pyrazoles
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including pyrazoles. nih.gov Future research will undoubtedly focus on the development of more sustainable and atom-economical methodologies for the synthesis of this compound and its derivatives.
A key aspect of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. thieme-connect.com The development of synthetic methods that can be performed in water, such as micellar catalysis, would significantly reduce the environmental impact of pyrazole synthesis. thieme-connect.com For example, the use of surfactants like cetyltrimethylammonium bromide (CTAB) in water has been shown to be effective for the one-pot synthesis of tetrasubstituted pyrazoles. thieme-connect.com
Atom economy is another crucial principle of green chemistry, and multicomponent reactions (MCRs) are an excellent way to achieve it. nih.gov MCRs involve the combination of three or more starting materials in a single step to form a complex product, with all or most of the atoms from the starting materials being incorporated into the final product. The development of new MCRs for the synthesis of pyrazoles would be a significant step towards more sustainable chemical manufacturing.
The use of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to greener synthetic protocols. nih.gov These methods can often reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. rsc.orgnih.gov For instance, microwave-assisted synthesis has been successfully employed for the one-pot synthesis of 3,5-disubstituted-1H-pyrazoles. rsc.org
The table below highlights some sustainable and atom-economical approaches for pyrazole synthesis.
| Green Chemistry Approach | Description | Advantages |
| Use of Green Solvents | Replacing hazardous organic solvents with water or other benign alternatives | Reduced environmental pollution and health risks |
| Multicomponent Reactions (MCRs) | Combining multiple starting materials in a single step | High atom economy, reduced waste, and simplified procedures |
| Alternative Energy Sources | Employing microwaves or ultrasound to drive reactions | Faster reaction times, lower energy consumption, and often higher yields |
| Use of Recyclable Catalysts | Developing catalysts that can be easily recovered and reused | Reduced catalyst waste and lower production costs |
Q & A
Q. What are common synthetic routes for 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole?
The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting hydrazine derivatives with α,β-unsaturated ketones or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, triazenylpyrazole precursors can be reacted with arylacetylenes in a THF/water mixture under reflux (50°C, 16 hours) using copper sulfate and sodium ascorbate as catalysts. Purification via column chromatography (e.g., petroleum ether/ethyl acetate) yields the product with ~61% efficiency . Alternative routes include microwave-assisted synthesis, which reduces reaction time and improves regioselectivity .
Q. How is the structure of this compound confirmed?
Structural confirmation relies on multi-technique validation:
- X-ray crystallography resolves dihedral angles between aromatic rings (e.g., 27.4°–87.7° for substituent planes) and hydrogen-bonding networks .
- NMR spectroscopy identifies proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and substituent effects from nitro/phenyl groups .
- IR spectroscopy detects functional groups (e.g., nitro stretches at ~1520 cm⁻¹, pyrazole C=N at ~1600 cm⁻¹) .
- Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced Research Questions
Q. How can reaction yields for this compound be optimized?
Yield optimization strategies include:
- Catalyst screening : Copper(I) iodide or palladium catalysts may enhance regioselectivity in cycloaddition reactions .
- Solvent tuning : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaryl intermediates .
- Microwave irradiation : Reduces reaction time (e.g., from 16 hours to 30 minutes) while maintaining yields >60% .
- Byproduct mitigation : Use scavenger resins or gradient chromatography to remove unreacted hydrazines or acetylene byproducts .
Q. How to resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected NOE correlations or splitting patterns) often arise from:
- Conformational flexibility : Dihedral angles between substituents (e.g., 45.6° for nitrophenyl vs. pyrazole rings) can alter NMR splitting .
- Tautomerism : Pyrazole ring proton shifts may vary depending on solvent polarity or temperature .
- Resolution : Use high-field NMR (≥500 MHz) or computational tools (e.g., DFT simulations) to model electronic environments .
Q. What computational methods predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Nitro groups lower LUMO energy, enhancing electron-deficient character .
- Molecular docking : Models interactions with biological targets (e.g., enzymes) by simulating binding affinities of nitro/phenyl substituents .
- Molecular Dynamics (MD) : Analyzes conformational stability in solvents, explaining solubility trends .
Q. How to design analogs of this compound with enhanced bioactivity?
- Substituent modification : Replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
- Hybrid scaffolds : Fuse pyrazole with triazole or isoxazoline rings (e.g., via CuAAC) to diversify pharmacophore geometry .
- Bioisosterism : Substitute phenyl rings with heteroaromatics (e.g., pyridinyl) to modulate lipophilicity and target selectivity .
- SAR studies : Test analogs against bacterial targets (e.g., E. coli), where nitro derivatives show MIC values <10 µg/mL .
Methodological Considerations
- Crystallographic refinement : Use riding models for hydrogen atoms (C–H = 0.93 Å) and anisotropic displacement parameters for heavy atoms .
- Reaction monitoring : Employ TLC with UV-active spots (Rf ~0.5 in 7:3 hexane/EtOAc) to track intermediate formation .
- Biological assays : Pair in vitro antibacterial tests (e.g., broth microdilution) with cytotoxicity profiling (e.g., HEK293 cell lines) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
